Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate
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Overview
Description
Methyl 2-[4-(morpholin-4-ylmethyl)phenyl]-3H-imidazo[4,5-b]pyridine-7-carboxylate is a complex organic compound that belongs to the class of imidazopyridines This compound is characterized by its unique structure, which includes a morpholine ring attached to a phenyl group, further connected to an imidazopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(morpholin-4-ylmethyl)phenyl]-3H-imidazo[4,5-b]pyridine-7-carboxylate typically involves multiple steps. One common method starts with the preparation of the morpholine derivative, which is then reacted with a phenyl group under specific conditions to form the intermediate compound. This intermediate is further reacted with an imidazopyridine derivative to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(morpholin-4-ylmethyl)phenyl]-3H-imidazo[4,5-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 2-[4-(morpholin-4-ylmethyl)phenyl]-3H-imidazo[4,5-b]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-[4-(morpholin-4-ylmethyl)phenyl]-3H-imidazo[4,5-b]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied[4][4].
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
- 2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethylamine dihydrochloride
- 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
Uniqueness
Methyl 2-[4-(morpholin-4-ylmethyl)phenyl]-3H-imidazo[4,5-b]pyridine-7-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
934020-45-8 |
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Molecular Formula |
C19H20N4O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 2-[4-(morpholin-4-ylmethyl)phenyl]-1H-imidazo[4,5-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C19H20N4O3/c1-25-19(24)15-6-7-20-18-16(15)21-17(22-18)14-4-2-13(3-5-14)12-23-8-10-26-11-9-23/h2-7H,8-12H2,1H3,(H,20,21,22) |
InChI Key |
FHBYADIMTICFHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=NC=C1)N=C(N2)C3=CC=C(C=C3)CN4CCOCC4 |
Origin of Product |
United States |
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